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Sodium acid pyrophosphate - 7758-16-9

Sodium acid pyrophosphate

Catalog Number: EVT-299230
CAS Number: 7758-16-9
Molecular Formula: H4NaO7P2
Molecular Weight: 200.96 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium acid pyrophosphate (SAPP) is an inorganic compound [] with the chemical formula Na2H2P2O7 []. It is a colorless, odorless, and slightly acidic salt [, ], often found as a white powder [, ]. SAPP is commonly used as a food additive [, , , , , ], classified under different E numbers depending on its form (e.g., E450(i) for the anhydrous form) [, ].

  • Food Science: As a leavening agent, color stabilizer, emulsifier, moisture retainer, and antimicrobial agent [, , , , , , , , , , , , , , ].
  • Material Science: As a dispersing agent and in the development of wear-resistant materials [, ].
  • Biochemistry: In studies investigating its interaction with proteins like bovine serum albumin [].
  • Microbiology: In studies evaluating its impact on bacterial growth and toxin production [, , , , , , , ].
Future Directions
  • Optimization of Food Applications: Further research is needed to optimize the use of SAPP in various food applications, focusing on:
    • Determining optimal concentrations for desired functionality while minimizing potential off-flavors [, ].
    • Exploring synergistic effects with other food additives to enhance functionality and reduce reliance on individual additives [, , , , , , ].

Tetrasodium pyrophosphate

    Sodium tripolyphosphate

      Sodium hexametaphosphate

        Citric Acid

        • Relevance: Citric acid is often used in conjunction with sodium acid pyrophosphate (SAPP) in food applications. For instance, both compounds are utilized in marinades to lower the pH and enhance the flavor of meat products []. They are also both used to prevent enzymatic browning in potatoes []. Citric acid acts as an acidulant, while SAPP contributes to water-holding capacity and texture.

        Potassium Sorbate

        • Relevance: Potassium sorbate is frequently studied in combination with sodium acid pyrophosphate (SAPP) for its antimicrobial effects in various food products [, , ]. While SAPP primarily functions as a processing aid, affecting texture and water binding, the combination with potassium sorbate allows for extended shelf life by inhibiting microbial growth. For example, a combination of SAPP and potassium sorbate delayed Clostridium botulinum growth in frankfurter emulsions [].

        Sodium Chloride (NaCl)

        • Relevance: Sodium chloride often works synergistically with sodium acid pyrophosphate (SAPP) in meat processing. For example, both are used to enhance the binding properties of meat products and reduce cooking loss []. Additionally, both compounds contribute to the flavor profile of meat products, with SAPP potentially enhancing salt flavor perception [].
        Source and Classification

        Disodium diphosphate is derived from phosphoric acid, which is obtained from phosphate rock. The compound can be synthesized through several methods involving the neutralization of phosphoric acid with sodium hydroxide or sodium bicarbonate. It is classified under the broader category of sodium phosphates, which includes various hydrates such as dihydrate, heptahydrate, and dodecahydrate forms .

        Synthesis Analysis

        Methods of Synthesis

        1. Neutralization Reaction: Disodium diphosphate can be synthesized by partially neutralizing food-grade phosphoric acid with sodium hydroxide or sodium bicarbonate. This reaction typically occurs at controlled temperatures (80-100 °C) for optimal yield .
        2. Crystallization Process: After the neutralization, the resulting solution undergoes evaporation and cooling to crystallize disodium diphosphate. The crystals are then separated through centrifugation and dried to obtain the final product .
        3. Industrial Production: In industrial settings, food-grade soda ash is added to a neutralizer where phosphoric acid is introduced to achieve the desired pH (around 4-4.4). The solution is then filtered, concentrated, and crystallized to produce disodium diphosphate.

        Technical Details

        The synthesis process involves controlling several parameters such as temperature, pH, and concentration of reactants to ensure high purity levels of disodium diphosphate. For instance, maintaining a pH between 8.7 and 9.2 during the reaction helps optimize the formation of the desired product while minimizing impurities .

        Molecular Structure Analysis

        Structure

        Disodium diphosphate has a unique molecular structure characterized by two sodium ions associated with a diphosphate group. The structural formula can be represented as follows:

        Na2HPO4\text{Na}_2\text{HPO}_4

        Data

        • Molecular Weight: Approximately 141.96 g/mol
        • InChI Key: MHXGNUVRVJWHJK-UHFFFAOYSA-N
        • SMILES Notation: OP(=O)(O)OP(=O)(O)O.[Na].[Na]

        The compound exists in various hydrated forms, with the most common being the dodecahydrate form (Na2HPO412H2O\text{Na}_2\text{HPO}_4\cdot 12\text{H}_2\text{O}) which has distinct thermal properties.

        Chemical Reactions Analysis

        Reactions

        Disodium diphosphate can participate in various chemical reactions due to its phosphate groups. One notable reaction involves its conversion into sodium tripolyphosphate through dehydration processes under high temperatures (around 250 °C) or through further neutralization reactions with additional sodium compounds .

        Technical Details

        The transformation into sodium tripolyphosphate can be represented by the following equation:

        Na2HPO4+NaOHNa3P3O10+H2O\text{Na}_2\text{HPO}_4+\text{NaOH}\rightarrow \text{Na}_3\text{P}_3\text{O}_{10}+\text{H}_2\text{O}

        This reaction demonstrates disodium diphosphate's role as a precursor in synthesizing more complex phosphates.

        Mechanism of Action

        Process

        Disodium diphosphate functions primarily as a buffering agent in biochemical systems. It regulates pH levels by participating in acid-base reactions, which are crucial for maintaining cellular homeostasis. The compound interacts with enzymes such as alkaline phosphatase and pyrophosphatase, facilitating the hydrolysis of phosphate esters and pyrophosphate.

        Data

        The interaction with these enzymes underscores its importance in energy metabolism and cellular signaling pathways, where phosphate groups play critical roles in ATP synthesis and utilization.

        Physical and Chemical Properties Analysis

        Physical Properties

        • Appearance: White crystalline powder
        • Solubility: Soluble in water; hygroscopic
        • Melting Point: Decomposes upon heating rather than melting (exact decomposition temperature varies)

        Chemical Properties

        • pH Level: Aqueous solutions typically exhibit a pH around 8-9
        • Stability: Stable under normal conditions but decomposes when heated excessively
        • Reactivity: Reacts with strong acids to release phosphoric acid and sodium salts .

        These properties make disodium diphosphate suitable for various applications across food technology and pharmaceuticals.

        Applications

        Disodium diphosphate has numerous scientific uses:

        1. Food Industry: It acts as an emulsifier and stabilizer in food products, helping maintain texture and consistency during processing.
        2. Buffering Agent: Used in mouthwashes and dental products to stabilize pH levels.
        3. Nutrient Supplement: Provides essential phosphorus for yeast growth in fermentation processes.
        4. Industrial Applications: Employed in water treatment processes due to its ability to soften water by chelating calcium ions .

        Properties

        CAS Number

        7758-16-9

        Product Name

        Disodium diphosphate

        IUPAC Name

        disodium;[hydroxy(oxido)phosphoryl] hydrogen phosphate

        Molecular Formula

        H4NaO7P2

        Molecular Weight

        200.96 g/mol

        InChI

        InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)

        InChI Key

        MHXGNUVRVJWHJK-UHFFFAOYSA-N

        SMILES

        OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+]

        Solubility

        Soluble in water
        Sol in wate

        Canonical SMILES

        OP(=O)(O)OP(=O)(O)O.[Na]

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